molecular formula C18H13NO4 B5211194 (3Z)-5-(4-methylphenyl)-3-[(2-nitrophenyl)methylidene]furan-2-one

(3Z)-5-(4-methylphenyl)-3-[(2-nitrophenyl)methylidene]furan-2-one

Cat. No.: B5211194
M. Wt: 307.3 g/mol
InChI Key: UDGLYQDDVDDPMB-GDNBJRDFSA-N
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Description

(3Z)-5-(4-methylphenyl)-3-[(2-nitrophenyl)methylidene]furan-2-one: is an organic compound that belongs to the class of furanones. This compound is characterized by its unique structure, which includes a furan ring substituted with a 4-methylphenyl group and a 2-nitrophenylmethylidene group. The presence of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

(3Z)-5-(4-methylphenyl)-3-[(2-nitrophenyl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c1-12-6-8-13(9-7-12)17-11-15(18(20)23-17)10-14-4-2-3-5-16(14)19(21)22/h2-11H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGLYQDDVDDPMB-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C3[N+](=O)[O-])C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=C/C(=C/C3=CC=CC=C3[N+](=O)[O-])/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-(4-methylphenyl)-3-[(2-nitrophenyl)methylidene]furan-2-one typically involves the condensation of 4-methylbenzaldehyde with 2-nitrobenzaldehyde in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the final product.

Industrial Production Methods

Industrial production of (3Z)-5-(4-methylphenyl)-3-[(2-nitrophenyl)methylidene]furan-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-(4-methylphenyl)-3-[(2-nitrophenyl)methylidene]furan-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)

Major Products Formed

    Reduction: Formation of amino derivatives

    Oxidation: Formation of quinones

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

Chemistry

In chemistry, (3Z)-5-(4-methylphenyl)-3-[(2-nitrophenyl)methylidene]furan-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. The presence of the nitro group and the furan ring can impart antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, (3Z)-5-(4-methylphenyl)-3-[(2-nitrophenyl)methylidene]furan-2-one is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals. Studies focus on its efficacy, safety, and pharmacokinetic properties.

Industry

In industry, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in the production of dyes, pigments, and polymers. Additionally, it is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3Z)-5-(4-methylphenyl)-3-[(2-nitrophenyl)methylidene]furan-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring can participate in electron transfer reactions, influencing the compound’s reactivity and biological activity.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit or activate specific enzymes, affecting metabolic pathways.

    Receptors: It can bind to receptors, modulating signal transduction pathways.

    DNA/RNA: The compound can interact with nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-5-(4-chlorophenyl)-3-[(2-nitrophenyl)methylidene]furan-2-one
  • (3Z)-5-(4-methoxyphenyl)-3-[(2-nitrophenyl)methylidene]furan-2-one
  • (3Z)-5-(4-bromophenyl)-3-[(2-nitrophenyl)methylidene]furan-2-one

Uniqueness

(3Z)-5-(4-methylphenyl)-3-[(2-nitrophenyl)methylidene]furan-2-one is unique due to the presence of the 4-methylphenyl group, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds. The combination of the furan ring and the nitro group further enhances its chemical and biological properties, providing a wide range of applications in various fields.

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